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Introduction

Ampelopsin F, also known as dihydromyricetin (DHM), is a natural flavonoid compound found
in high concentrations in plants such as Ampelopsis grossedentata. It has garnered significant
interest in biomedical research due to its diverse pharmacological activities, including anti-
inflammatory, antioxidant, and metabolic regulatory effects. Of particular interest is its ability to
modulate the activity of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in
cellular metabolism, stress resistance, and aging. These application notes provide a
comprehensive guide for utilizing Ampelopsin F as a tool to study SIRT1 enzyme activity and
its associated signaling pathways.

Current research indicates that Ampelopsin F primarily activates SIRT1 through indirect
mechanisms, most notably by stimulating the AMP-activated protein kinase (AMPK) signaling
pathway.[1] Activation of AMPK leads to an increase in the cellular NAD+/NADH ratio, which in
turn enhances SIRT1 activity. Additionally, Ampelopsin F has been shown to influence the
miR-34a/mTOR signaling axis, which also impacts SIRT1 expression and activity.[2]

These protocols and notes will enable researchers to effectively design and execute
experiments to investigate the effects of Ampelopsin F on SIRT1 and its downstream targets.
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Data Presentation: Quantitative Effects of
Ampelopsin F on SIRT1 and Related Signaling
Pathways

The following tables summarize the quantitative data reported in the literature on the effects of
Ampelopsin F (DHM) on key components of the SIRT1 signaling pathways.

Table 1: Effect of Ampelopsin F on SIRT1 Expression and Activity

. Ampelopsin F
Cell/Animal . Observed
Parameter Concentration/ Reference
Model Effect
Dose
) D-gal-induced 2-3 fold increase
SIRT1 Protein ) 100 or 200
) aging rat compared to D- [3]
Expression ) mg/kg/day
hippocampus gal model group
SIRT1 Protein Porcine »
) Not specified Increased [4]
Expression myotubes
SIRT1 mRNA Porcine N
) Not specified Increased [4]
Expression myotubes

Table 2: Effect of Ampelopsin F on Upstream and Downstream Signaling Molecules
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Ampelopsin
Target Modificatio CelllAnimal F Observed
o . Reference
Molecule n/Activity Model Concentrati  Effect
on/Dose
Phosphorylati  Porcine -
p-AMPK Not specified Increased [4]
on myotubes
Hypoxia/reox
Ratio of ygenation-
P phosphorylat induced Significantly
AMPK/AMPK l0and 20 yM [5]
) ed to total alveolar increased
ratio _ o
protein epithelial
cells
D-gal-
Phosphorylati  induced 100 or 200
p-mTOR ] Decreased [2]
on aging rat mg/kg/day
hippocampus
Breast cancer
mTOR kinase  Kinase -
o o MDA-MB-231  Not specified Suppressed [6]
activity activity
cells
D-gal-
) ) induced 100 or 200 Significantly
miR-34a Expression ) [2]
aging rat mg/kg/day suppressed
hippocampus
) Porcine -
PGC-1a Expression Not specified Increased [4]
myotubes

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Ampelopsin F to

activate SIRT1 and a general workflow for investigating these effects.
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Caption: Ampelopsin F activates SIRT1 via AMPK and miR-34a/mTOR pathways.
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Caption: Workflow for studying Ampelopsin F's effect on SIRT1 activity.

Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay kits and can be used

to screen for direct activators of purified SIRT1.
Materials:

o Purified recombinant human SIRT1 enzyme
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e Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a
fluorophore)

e NAD+
o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCI2)

o Developer solution (specific to the kit, contains a protease to cleave the deacetylated
substrate)

e SIRT1 inhibitor (e.g., Nicotinamide) for control
o Ampelopsin F (dissolved in DMSO)

o 96-well black microplate

e Fluorometric microplate reader

Procedure:

o Prepare the SIRT1 enzyme solution by diluting the purified SIRT1 in assay buffer to the
desired concentration.

o Prepare the substrate solution by diluting the fluorogenic substrate and NAD+ in assay
buffer.

e In a 96-well plate, add the following to each well:

[e]

Assay Buffer

o

Ampelopsin F at various concentrations (or DMSO as a vehicle control).

[¢]

SIRT1 enzyme solution.

[¢]

Include a positive control (e.g., Resveratrol) and a negative control (e.g., Nicotinamide).

[e]

Include a no-enzyme control to measure background fluorescence.

 Incubate the plate at 37°C for 15 minutes.
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» Start the reaction by adding the substrate solution to each well.

¢ Incubate the plate at 37°C for 30-60 minutes, protected from light.
o Stop the enzymatic reaction by adding the developer solution.

e Incubate at 37°C for 15-30 minutes, protected from light.

» Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g.,
ExX/Em = 360/460 nm).

e Calculate SIRT1 activity as the change in fluorescence units per minute and compare the
activity in the presence of Ampelopsin F to the vehicle control.

Cell Culture and Treatment with Ampelopsin F

This protocol describes the general procedure for treating cultured cells with Ampelopsin F to
study its effects on intracellular SIRT1 signaling.

Materials:

Mammalian cell line of interest (e.g., HepG2, C2C12, SH-SY5Y)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Ampelopsin F stock solution (e.g., 100 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell culture plates/flasks
Procedure:
e Culture the cells in a humidified incubator at 37°C with 5% CO2.

o Seed the cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm
dishes for immunoprecipitation) and allow them to adhere and reach the desired confluency
(typically 70-80%).
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» Prepare working solutions of Ampelopsin F by diluting the stock solution in complete culture
medium to the desired final concentrations (e.g., 10, 25, 50, 100 uM). Ensure the final DMSO
concentration is consistent across all conditions and does not exceed 0.1%.

¢ Remove the old medium from the cells and wash once with PBS.

e Add the medium containing the different concentrations of Ampelopsin F or vehicle control
(DMSO) to the cells.

 Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

o After incubation, harvest the cells for downstream analysis (e.g., protein extraction for
Western blotting or immunoprecipitation).

Western Blot Analysis of SIRT1 Signaling Pathway
Proteins

This protocol allows for the semi-quantitative analysis of protein expression and
phosphorylation status of key components in the SIRT1 signaling pathway.

Materials:

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein assay kit (e.g., BCA assay)

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-SIRT1, anti-p-AMPK, anti-AMPK, anti-PGC-1a, anti-p-mTOR,
anti-mTOR, anti-3-actin)

» HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate
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e Imaging system

Procedure:

o Lyse the treated cells with lysis buffer on ice.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

o Determine the protein concentration of each lysate using a protein assay.

e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody of interest overnight at 4°C.
e Wash the membrane with TBST.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Wash the membrane with TBST.
e Apply ECL substrate and visualize the protein bands using an imaging system.

« Quantify the band intensities using densitometry software and normalize to a loading control
like B-actin.

Immunoprecipitation (IP) for PGC-1a Acetylation

This protocol can be used to assess the deacetylation of SIRT1 targets, such as PGC-1q, in
response to Ampelopsin F treatment.

Materials:
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e |P lysis buffer (non-denaturing)

e Anti-PGC-1a antibody for IP

o Protein A/G magnetic beads

» Anti-acetylated-lysine antibody for Western blotting
» Wash buffer

 Elution buffer

Procedure:

Lyse the treated cells with IP lysis buffer.
» Pre-clear the lysates by incubating with protein A/G beads.

e Incubate the pre-cleared lysates with the anti-PGC-1a antibody overnight at 4°C to form
antibody-antigen complexes.

e Add protein A/G beads to capture the immune complexes.
e Wash the beads several times with wash buffer to remove non-specific binding.
o Elute the immunoprecipitated proteins from the beads using elution buffer.

e Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to
detect the acetylation status of PGC-1a. A parallel blot with an anti-PGC-1a antibody should
be run to confirm equal immunoprecipitation.

Conclusion

Ampelopsin F is a valuable pharmacological tool for investigating the intricate regulation of
SIRT1 activity. Its primary mode of action through the AMPK and miR-34a/mTOR pathways
provides multiple avenues for studying the upstream regulation of SIRT1 and its downstream
physiological consequences. The protocols and data provided herein offer a solid foundation
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for researchers to explore the therapeutic potential of Ampelopsin F and to further unravel the
complexities of SIRT1 biology in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12324271?utm_src=pdf-body
https://www.benchchem.com/product/b12324271?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28364603/
https://pubmed.ncbi.nlm.nih.gov/28364603/
https://pubmed.ncbi.nlm.nih.gov/28364603/
https://pubmed.ncbi.nlm.nih.gov/27780933/
https://pubmed.ncbi.nlm.nih.gov/27780933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5342681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5342681/
https://www.researchgate.net/publication/363773293_Dihydromyricetin_alters_myosin_heavy_chain_expression_via_AMPK_signaling_pathway_in_porcine_myotubes
https://www.researchgate.net/figure/Western-blot-analysis-and-quantification-of-SIRT1-expression-and-AMPK-activation-in_fig4_355078741
https://academic.oup.com/carcin/article/35/8/1847/319036
https://www.benchchem.com/product/b12324271#using-ampelopsin-f-in-studies-of-sirt1-enzyme-activity
https://www.benchchem.com/product/b12324271#using-ampelopsin-f-in-studies-of-sirt1-enzyme-activity
https://www.benchchem.com/product/b12324271#using-ampelopsin-f-in-studies-of-sirt1-enzyme-activity
https://www.benchchem.com/product/b12324271#using-ampelopsin-f-in-studies-of-sirt1-enzyme-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12324271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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